molecular formula C11H18ClN B7971609 rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B7971609
M. Wt: 199.72 g/mol
InChI Key: FJHGZAVMOHPRGN-NDXYWBNTSA-N
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Description

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride (C₁₄H₂₀ClN, MW 237.78) is a tetrahydropyridine derivative substituted with allyl groups at the 2- and 6-positions and stabilized as a hydrochloride salt . The compound is commercially available (CAS stock BBB/337) and structurally characterized by its bicyclic framework and conjugated allyl moieties, which confer distinct electronic and steric properties compared to simpler tetrahydropyridines .

Properties

IUPAC Name

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGZAVMOHPRGN-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs palladium or platinum catalysts under hydrogen gas (H₂) pressure. The pyridine ring undergoes partial saturation, converting into a tetrahydropyridine structure. Key parameters include:

  • Catalyst : 5–10 wt% Pd/C or PtO₂

  • Solvent : Ethanol or methanol

  • Temperature : 25–50°C

  • Pressure : 1–3 bar H₂

The hydrogenation selectively reduces the pyridine ring without affecting the allyl groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. Post-reaction, the free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from ethanol or acetone.

Yield and Scalability

Laboratory-scale reactions report yields of 70–85% for the free base, with the hydrochloride salt achieving >95% purity after recrystallization. Industrial scalability is limited by catalyst costs and the need for pressurized hydrogenation equipment.

Acid-Catalyzed Dehydration of N-Substituted-4-Piperidinol

A patented method synthesizes this compound via dehydration of N-substituted-4-piperidinol derivatives using phosphoric acid (H₃PO₄). This approach is advantageous for its mild conditions and compatibility with diverse N-substituents.

Formation of Ammonium Salt

N-Alkyl-4-piperidinol (e.g., N-allyl-4-piperidinol) is reacted with 85% phosphoric acid in a 1:3–4 mass ratio. The nitrogen atom is protonated, forming a water-soluble ammonium salt:

N-Allyl-4-piperidinol+H₃PO₄[N-Allyl-4-piperidinol\cdotpH⁺][H₂PO₄⁻]\text{N-Allyl-4-piperidinol} + \text{H₃PO₄} \rightarrow \text{[N-Allyl-4-piperidinol·H⁺][H₂PO₄⁻]}

Dehydroxylation

The ammonium salt is heated to 180°C at a controlled rate (<5°C/min) to avoid side reactions. Phosphoric acid acts as both a protonating agent and dehydrating agent, eliminating water to form the tetrahydropyridine ring:

[N-Allyl-4-piperidinol\cdotpH⁺][H₂PO₄⁻]ΔN-Allyl-1,2,3,6-tetrahydropyridine+H₂O\text{[N-Allyl-4-piperidinol·H⁺][H₂PO₄⁻]} \xrightarrow{\Delta} \text{N-Allyl-1,2,3,6-tetrahydropyridine} + \text{H₂O}

Reaction progress is monitored by thin-layer chromatography (TLC), with completion within 2–3 hours.

Neutralization and Extraction

The reaction mixture is diluted with deionized water and neutralized to pH 9.0 ± 0.2 using 2M NaOH. The product is extracted with toluene (3 × volume), and the organic layer is concentrated via rotary evaporation (60°C, 135 rpm).

Hydrochloride Salt Formation

The free base is treated with HCl gas in diethyl ether, yielding this compound as a white crystalline solid.

Optimization and Yield

  • Phosphoric Acid Ratio : A 1:3–4 mass ratio of piperidinol to H₃PO₄ maximizes dehydration efficiency.

  • Temperature Control : Maintaining temperatures below 190°C prevents decomposition.

  • Yield : 65–75% for the free base, with hydrochloride salt purity >98% after recrystallization.

Comparative Analysis of Methods

ParameterHydrogenation MethodDehydration Method
Reaction Time 12–24 hours2–3 hours
Catalyst/Conditions Pd/C, H₂ pressureH₃PO₄, 180°C
Yield (Free Base) 70–85%65–75%
Purity (HCl Salt) >95%>98%
Scalability Moderate (costly catalysts)High (low-cost reagents)

Mechanistic Insights and By-Product Management

Hydrogenation By-Products

Over-hydrogenation may reduce allyl groups to propyl chains, forming 2,6-dipropylpiperidine. This is mitigated by using milder conditions (e.g., lower H₂ pressure) and selective catalysts.

Dehydration Side Reactions

Prolonged heating above 190°C leads to polymerization of allyl groups. TLC monitoring ensures reaction termination at the tetrahydropyridine stage .

Chemical Reactions Analysis

Types of Reactions

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are often carried out in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: N-oxides of this compound.

    Reduction: Various tetrahydropyridine derivatives.

    Substitution: Compounds with different substituents replacing the allyl groups.

Scientific Research Applications

Rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride has been linked to interactions with the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cell growth and metabolism, making the compound a candidate for research into cancer therapies and metabolic disorders.

Key Biological Insights:

  • mTOR Interaction : The compound's ability to modulate mTOR activity suggests potential applications in cancer treatment and metabolic regulation.
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Common Synthesis Approaches:

  • Allylation Reactions : Utilizing palladium-catalyzed allylic substitution reactions to introduce allyl groups onto the tetrahydropyridine framework.
  • Cyclization Techniques : Employing cyclization methods that involve amine precursors to form the tetrahydropyridine structure .

Case Studies and Research Findings

Research into this compound has yielded promising results in various studies:

  • Cancer Research : Studies have shown that this compound can inhibit mTOR signaling in cancer cell lines, leading to reduced cell proliferation.
  • Neuroprotection : Animal models have indicated that it may protect against neurodegeneration by enhancing neuronal survival under stress conditions.
  • Synthesis Optimization : Recent advancements in synthesis techniques have improved yield and purity of this compound through novel catalytic methods .

Mechanism of Action

The mechanism of action of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Notes
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine HCl 2,6-diallyl C₁₄H₂₀ClN 237.78 N/A Hydrochloride salt; allyl groups enhance lipophilicity
4-Phenyl-1,2,3,6-tetrahydropyridine HCl 4-phenyl C₁₁H₁₃N·HCl 195.68 43064-12-6 mp 202–203.5°C; phenyl substitution
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine 1-methyl, 4-(p-fluorophenyl) C₁₂H₁₄FN 203.25 N/A Impurity in paroxetine synthesis; controlled to ≤0.0001%
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 1-methyl, 4-phenyl C₁₂H₁₅N 173.25 23007-85-4 Neurotoxic; induces parkinsonism via nigrostriatal damage

Key Observations :

  • Substituent Effects : The allyl groups in the target compound increase steric bulk and lipophilicity compared to phenyl or methyl substituents in analogs. This may influence solubility, metabolic stability, and receptor interactions.
  • Salt Form : The hydrochloride salt enhances aqueous solubility, a property absent in neutral analogs like MPTP.

Biological Activity

Rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound notable for its structural properties and potential biological activities. This compound features a tetrahydropyridine ring with two allyl substituents, which significantly influence its reactivity and biological effects. Its interactions with various biological pathways make it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C11H17N·HCl
  • Molecular Weight : Approximately 215.77 g/mol
  • Structure : Contains a tetrahydropyridine ring with two allyl groups.

The primary biological activity of this compound is associated with its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The compound's ability to modulate this pathway suggests potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Biological Activities

Research has demonstrated several biological activities attributed to this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties that may protect cells from oxidative stress.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by protecting neuronal cells from apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-4-(phenyl)-1H-pyrroleC12H13NExhibits different pharmacological properties
2-Allyl-1-methylpyrrolidineC8H15NFocused on central nervous system activity
4-AllylphenylpiperidineC13H17NKnown for analgesic properties

This compound stands out due to its dual allyl substituents which enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Study : A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to controls.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of this compound against common bacterial strains. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and enantiomeric composition of rac-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers. For purity assessment, combine reversed-phase HPLC with UV detection (e.g., at 254 nm) and mass spectrometry (MS) to identify impurities. Quantitative nuclear magnetic resonance (qNMR) using deuterated solvents (e.g., D₂O or DMSO-d₆) can validate structural integrity and quantify residual solvents . Stability-indicating methods under thermal and oxidative stress (e.g., 40°C/75% RH for 4 weeks) should be employed to assess degradation pathways .

Q. How can researchers ensure reproducible synthesis of this compound?

  • Methodological Answer : Optimize the Diels-Alder reaction between allyl amines and appropriate dienophiles under inert atmosphere (argon/nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR spectroscopy. Post-synthesis, purify the compound using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm stoichiometry via elemental analysis (C, H, N) and ion chromatography for chloride content .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under desiccant (e.g., silica gel) to prevent hygroscopic degradation. For solution-phase storage, use acidic buffers (pH 3–4) to stabilize the hydrochloride salt. Long-term stability studies should track oxidation products (e.g., allyl group peroxidation) using LC-MS and monitor colorimetric changes indicative of degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its neuropharmacological activity?

  • Methodological Answer : Conduct in vitro receptor-binding assays (e.g., dopamine D₂ or NMDA receptors) using isolated enantiomers. Compare enantiomer activity via patch-clamp electrophysiology in neuronal cell lines. For in vivo studies, use rodent models to assess behavioral outcomes (e.g., locomotor activity, catalepsy) post-intraventricular administration. Enantioselective pharmacokinetics can be evaluated using chiral LC-MS/MS in plasma and brain homogenates .

Q. What strategies resolve contradictions in reported neurotoxicological data for tetrahydropyridine derivatives?

  • Methodological Answer : Cross-validate findings using orthogonal models. For example, compare MPTP-induced parkinsonism models (as in ) with rac-2,6-diallyl derivative exposures in zebrafish larvae (measuring dopaminergic neuron loss via tyrosine hydroxylase staining). Address interspecies variability by replicating experiments in primary human neuronal cultures. Use metabolomics (GC-MS) to identify neurotoxic metabolites unique to specific derivatives .

Q. How can trace impurities (e.g., 1-methyl-4-aryl byproducts) in this compound be quantified and mitigated?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. For genotoxic impurities, follow ICH M7 guidelines using LC-MS/MS with a limit of quantification (LOQ) ≤ 0.1%. Synthetic route optimization (e.g., replacing methylamine precursors with tert-butyl carbamate-protected intermediates) can reduce alkylating agent formation .

Q. What computational models predict the metabolic fate of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor™ to estimate cytochrome P450 (CYP) metabolism sites. Validate predictions with hepatic microsomal incubations (human/rat) and trap reactive metabolites using glutathione (GSH) adduct screening. Molecular docking (AutoDock Vina) can identify potential off-target interactions with hepatic transporters (e.g., OATP1B1) .

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